N-(5-Bromo-8-quinolinyl)cyclohexanecarboxamide
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Overview
Description
N-(5-Bromo-8-quinolinyl)cyclohexanecarboxamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline ring substituted with a bromine atom at the 5-position and a cyclohexanecarboxamide group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-8-quinolinyl)cyclohexanecarboxamide typically involves the following steps:
Bromination of Quinoline: The starting material, quinoline, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Cyclohexanecarboxylic Acid Derivative: Cyclohexanecarboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The brominated quinoline is then reacted with the cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-8-quinolinyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxide.
Reduction Reactions: Dihydroquinoline derivatives.
Hydrolysis: Cyclohexanecarboxylic acid and 5-bromo-8-quinolinylamine.
Scientific Research Applications
N-(5-Bromo-8-quinolinyl)cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as a fluorescent probe for biological imaging due to its quinoline moiety.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized quinoline-based compounds.
Mechanism of Action
The mechanism of action of N-(5-Bromo-8-quinolinyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its structure and function. Additionally, the compound may inhibit enzymes involved in key biological processes, leading to its therapeutic effects. The bromine atom and cyclohexanecarboxamide group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
N-(5-Bromo-8-quinolinyl)cyclohexanecarboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Camptothecin: An anticancer agent with a quinoline-based structure.
Quinoline N-oxide: A derivative with an oxidized quinoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and cyclohexanecarboxamide group enhances its potential for targeted interactions and applications in various fields.
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c17-13-8-9-14(15-12(13)7-4-10-18-15)19-16(20)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHRDLBHMBDTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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